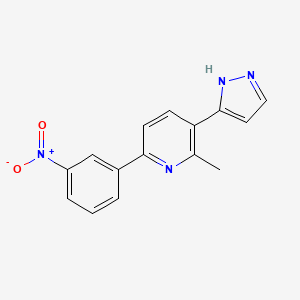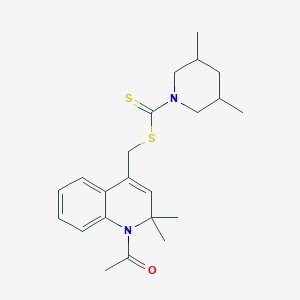![molecular formula C20H16N4O4 B11045687 (2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone](/img/structure/B11045687.png)
(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone is a complex organic compound that belongs to the class of oxadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde and other aromatic compounds. The key steps may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Cyclization: Cyclization of intermediates to form the oxadiazole ring.
Functional Group Modifications: Introduction of methoxy groups and other functional groups under specific reaction conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as recrystallization and chromatography for purification.
化学反応の分析
Types of Reactions
(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the oxadiazole ring to form different derivatives.
Substitution: Substitution of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced oxadiazole compounds.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds: Used as intermediates in the synthesis of novel organic compounds.
Catalysis: Potential use as catalysts in organic reactions.
Biology
Antimicrobial Agents: Potential antimicrobial properties against various pathogens.
Enzyme Inhibitors: Possible use as enzyme inhibitors in biochemical studies.
Medicine
Drug Development: Exploration as potential drug candidates for various diseases.
Diagnostic Agents: Use in the development of diagnostic agents for medical imaging.
Industry
Materials Science: Application in the development of advanced materials such as polymers and nanomaterials.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism of action of (2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone: Similar structure with slight variations in functional groups.
Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
Structural Features: Unique combination of methoxyphenyl and oxadiazole moieties.
Biological Activity: Distinct biological activities compared to other oxadiazole derivatives.
This outline provides a comprehensive overview of the compound and its various aspects
特性
分子式 |
C20H16N4O4 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
(Z)-1-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]ethenol |
InChI |
InChI=1S/C20H16N4O4/c1-26-14-7-3-12(4-8-14)17(25)11-16-18(13-5-9-15(27-2)10-6-13)22-20-19(21-16)23-28-24-20/h3-11,25H,1-2H3/b17-11- |
InChIキー |
HJMCKLYMGKKXHQ-BOPFTXTBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NC3=NON=C3N=C2/C=C(/C4=CC=C(C=C4)OC)\O |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=NON=C3N=C2C=C(C4=CC=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11045607.png)
![6-(2-Fluorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045611.png)
![N-{2-[{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}(thiophen-2-ylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B11045619.png)
![N-(1-{[4-(acetylamino)phenyl]amino}-3-methyl-1-oxobutan-2-yl)cyclohexanecarboxamide](/img/structure/B11045626.png)
![ethyl {(5Z)-5-[6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B11045635.png)



![Ethyl 4-hydroxy-5-{1-(3-hydroxy-4-methoxyphenyl)-3-[(4-methoxybenzyl)amino]-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045662.png)
![7-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11045670.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045686.png)
![7-{2-[(3-Chlorobenzyl)oxy]phenyl}-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11045694.png)
